molecular formula C12H19NO2 B2740217 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- CAS No. 30652-18-7

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl-

Cat. No.: B2740217
CAS No.: 30652-18-7
M. Wt: 209.289
InChI Key: UJMBXXIGVFMNDN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- (CAS 30652-18-7, CP25) is a hydroxypyridinone derivative with a molecular formula of C₁₂H₁₉NO₂ and a molecular weight of 209.29 g/mol . Its structure features a pyridinone core substituted with a hexyl group at the 1-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position. The hydroxyl and keto groups enable tautomerism, a common feature in hydroxypyridinones, which enhances their metal-chelating capabilities . CP25 is primarily recognized as a chelating agent, with applications in sequestering metal ions for therapeutic or industrial purposes .

Properties

IUPAC Name

1-hexyl-3-hydroxy-2-methylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-4-5-6-8-13-9-7-11(14)12(15)10(13)2/h7,9,15H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMBXXIGVFMNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CC(=O)C(=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876977
Record name 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl-
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Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30652-18-7
Record name 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hexyl-3-hydroxy-2-methyl-1,4-dihydropyridin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pyridine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the pyridinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Hydrolysis and Acid-Catalyzed Reactions

The hydroxyl group at the 3-position participates in acid-mediated transformations:

  • Deprotection :

    • Reaction : Cleavage of benzyl ethers using concentrated hydrobromic acid (HBr) at elevated temperatures.

    • Example :

      • 3-Benzyloxy-1,2-dimethyl-4-pyrone → 1,2-Dimethyl-3-hydroxy-4-pyridinone (m.p. 230°C, decomposition) under HBr/steam bath conditions .

  • Proton Exchange :
    The hydroxyl group forms hydrogen bonds in the solid state, as confirmed by infrared spectroscopy (IR) and X-ray crystallography .

Metal Chelation

The 3-hydroxy-4-pyridinone scaffold exhibits strong affinity for transition metals, particularly Fe(III), Al(III), and Zn(II):

Metal Ion Binding Site Application Key Findings
Fe(III)O⁻ (3-OH), C=O (4-position)Iron overload therapyForms octahedral complexes with log β ~20–25, depending on substituents .
Zn(II)Bidentate coordinationMembrane interaction studiesHexyl chain enhances lipid bilayer partitioning (K<sub>mem</sub> >10<sup>3</sup>) .
Al(III)Tridentate bindingPotential neurotoxicity mitigationStabilizes Al(III) in aqueous media at physiological pH .

Alkylation and Functionalization

The hexyl chain and methyl group allow further derivatization:

  • N-Alkylation :

    • Reactivity at the nitrogen atom enables alkylation with iodomethane or ethyl iodide under sealed-tube conditions (140°C, 24 hours) to form quaternary ammonium derivatives .

  • Esterification :

    • The hydroxyl group can be esterified using acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base .

Oxidation and Reduction

  • Oxidation :

    • The pyridinone ring is resistant to oxidation under mild conditions but undergoes ring-opening in the presence of strong oxidizers (e.g., KMnO₄) to yield carboxylic acids .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the C=O group to CH₂, forming a piperidine derivative .

Self-Assembly and Aggregation

The hexyl chain promotes hydrophobic interactions, leading to:

  • Micelle Formation : Critical micelle concentration (CMC) ~0.1 mM in aqueous solutions .

  • Lipid Membrane Interaction : Modulates DMPC/POPC bilayer fluidity, as shown by DSC and EPR studies .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with a melting point of 123–125°C (with slight discoloration) .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research has shown that derivatives of 3-hydroxy-4-pyridinone, including 4(1H)-Pyridinone, exhibit potent antioxidant activity. A study demonstrated that these compounds can inhibit lipid peroxidation, thereby protecting cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases and cancer therapy, where oxidative stress plays a critical role in disease progression .

Chelation Therapy
The chelating ability of 4(1H)-Pyridinone derivatives towards transition metals is another significant application. These compounds can effectively bind metal ions such as iron and copper, which are often implicated in various diseases due to their role in catalyzing harmful reactions. For instance, studies have highlighted the use of 3-hydroxy-4-pyridinone chelators in treating conditions associated with metal overload, such as hemochromatosis and Wilson's disease. Their efficacy has been compared favorably against traditional chelators like desferrioxamine .

Anticancer Activity
Pyridinone derivatives have also been investigated for their anticancer properties. A recent review indicated that certain pyridinone compounds demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making them potential candidates for cancer therapeutics .

Environmental Applications

Detection of Metal Ions
The strong chelation properties of 4(1H)-Pyridinone derivatives enable their use in environmental monitoring. They can be employed as sensors for detecting metal ions in water sources, which is crucial for assessing environmental pollution. The ability to form stable complexes with metal ions allows for selective detection and quantification, enhancing environmental safety measures .

Material Science Applications

Polymer Stabilization
In material science, pyridinone derivatives are being explored for their role as stabilizers in polymer formulations. Their ability to interact with polymer matrices can enhance thermal stability and resistance to oxidative degradation. This application is particularly valuable in the production of durable materials used in harsh environments .

Case Studies

Application Area Study Reference Key Findings
Medicinal Chemistry Demonstrated antioxidant and chelation properties; potential use in treating oxidative stress-related conditions.
Environmental Science Effective sensors for detecting heavy metal ions; implications for environmental monitoring.
Material Science Enhanced thermal stability in polymer formulations; promising results for industrial applications.

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Hydroxypyridinones are a versatile class of compounds with variations in substituents influencing their chemical and biological properties. Below is a detailed comparison of CP25 with structurally related derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings References
1-Hexyl-3-hydroxy-2-methyl-4(1H)-pyridinone (CP25) 1-hexyl, 3-hydroxy, 2-methyl 209.29 Chelating agent for metal ions; potential therapeutic applications due to lipid solubility.
1-Benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone 1-benzyl, 3-hydroxy, 2-methyl 229.27 Studied for metal chelation; aryl substituent enhances π-π interactions in coordination.
1-Ethyl-2-methyl-3-hydroxypyridin-4-one (4b) 1-ethyl, 2-methyl, 3-hydroxy 153.15 Synthesized as a model chelator; shorter alkyl chain reduces lipophilicity.
3-Hydroxy-2-methyl-1-phenyl-4(1H)-pyridinone 1-phenyl, 3-hydroxy, 2-methyl 189.20 Cytotoxicity studies in metal complexes; phenyl group increases steric hindrance.
VO(mpp)₂ (Bis(3-hydroxy-2-methyl-4(1H)-pyridinone)VO) Vanadyl complex N/A Insulin-mimetic effects with reduced toxicity compared to VOSO₄.

Key Comparative Insights

In contrast, the benzyl group in 1-benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone introduces aromaticity, which may stabilize metal complexes via π-π stacking . The ethyl group in Compound 4b reduces steric hindrance, favoring faster metal-binding kinetics but limiting biodistribution due to lower lipid solubility .

Biological Activity: Vanadyl complexes like VO(mpp)₂ demonstrate insulin-mimetic effects, with CP25’s structural analogs showing promise in diabetes research due to their low toxicity . 3-Hydroxy-2-methyl-1-phenyl-4(1H)-pyridinone exhibits cytotoxicity in Cu(II) and Fe(III) complexes, highlighting the impact of aryl substituents on biological activity .

Synthetic Accessibility: CP25 and its analogs are typically synthesized via alkylation or arylation of the pyridinone core. For example, Compound 4b was prepared by substituting benzyloxy groups with ethyl chains under mild conditions .

Tautomerism and Metal Binding

Hydroxypyridinones like CP25 exist in equilibrium between keto (hydroxypyridinone) and enol (hydroxypyridine) forms . This tautomerism enhances their ability to form stable complexes with metal ions such as Fe³⁺, Al³⁺, and actinides. The 3-hydroxy and 4-keto groups act as bidentate ligands, coordinating metals in a planar geometry .

Biological Activity

Overview

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyridinone class, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and iron-chelating properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure

The chemical structure of 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- can be represented as follows:

C12H17N1O2\text{C}_{12}\text{H}_{17}\text{N}_1\text{O}_2

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism of action may involve:

  • Molecular Targets : The compound can bind to various enzymes, potentially inhibiting their activity.
  • Biochemical Pathways : It may modulate pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Antimicrobial Properties

Research indicates that 4(1H)-Pyridinone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridinone compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of 4(1H)-Pyridinone has been explored through various in vitro and in vivo studies. Compounds with similar structures have demonstrated the ability to inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study reported that pyridinone derivatives showed potent antiproliferative effects against gastric carcinoma cell lines with IC50 values in the low micromolar range .

Iron Chelation

One of the notable applications of pyridinones is their role as iron chelators. These compounds can bind to iron ions, facilitating their excretion from the body. This property is particularly useful in treating conditions like hemochromatosis and other iron overload disorders . The effectiveness of these compounds as chelators has been linked to their structural features, which influence their binding affinity for iron.

Research Findings and Case Studies

Several studies have investigated the biological activity and therapeutic potential of 4(1H)-Pyridinone:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains.
Anticancer PropertiesShowed IC50 values as low as 0.06 μM against gastric carcinoma cells.
Iron ChelationExhibited strong binding affinity for iron ions, beneficial for treating iron overload.

Q & A

Q. What are the optimal synthetic routes for 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl-?

The synthesis of this compound typically involves cyclocondensation or functionalization of pyridinone precursors. For example, substituents like the hexyl group can be introduced via alkylation reactions under basic conditions (e.g., NaOH in dichloromethane) . Hydroxyl and methyl groups are often incorporated through selective oxidation or methylation protocols. Evidence from analogous pyridinone derivatives suggests that temperature control (57–63°C) and catalyst selection (e.g., HCl, phosphates) significantly influence yield . Purification methods such as column chromatography or recrystallization are critical for isolating the product from byproducts like unreacted alkyl halides .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • NMR : The hydroxyl proton (3-position) typically appears as a broad singlet (~δ 10–12 ppm), while the methyl group (2-position) resonates as a sharp singlet (~δ 2.1–2.3 ppm). The hexyl chain’s protons show characteristic splitting in the δ 0.8–1.6 ppm range .
  • IR : A strong absorption band near 1650–1700 cm⁻¹ confirms the pyridinone carbonyl group. Hydroxyl stretches appear as broad peaks around 3200–3500 cm⁻¹ .
  • MS : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, such as loss of the hexyl group (m/z corresponding to C₆H₁₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields may arise from variations in reaction conditions. For instance:

  • Catalyst concentration : Higher HCl concentrations (e.g., 1.5 M vs. 0.5 M) can accelerate alkylation but may also promote side reactions like over-alkylation .
  • Temperature : Elevated temperatures (>70°C) risk decomposition of the hydroxyl group. Controlled heating (50–60°C) with inert atmospheres (N₂/Ar) is recommended . Systematic replication studies with controlled variables (e.g., solvent polarity, stoichiometry) are essential to identify optimal parameters .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model the electronic effects of substituents. For example:

  • The hydroxyl group’s electron-withdrawing nature reduces electron density at the pyridinone ring, affecting its nucleophilicity in coupling reactions .
  • Molecular dynamics simulations can predict solubility in solvents like DMSO or ethanol, guiding solvent selection for reactions . Software tools (Gaussian, ORCA) and basis sets (B3LYP/6-31G*) are commonly used for such analyses .

Q. How do structural modifications (e.g., varying alkyl chain length) influence the biological or material properties of this compound?

  • Biological activity : The hexyl chain may enhance lipophilicity, improving cell membrane penetration. Comparative studies with shorter chains (e.g., butyl) can assess cytotoxicity or antimicrobial efficacy .
  • Material science : Longer alkyl chains (e.g., octyl) can alter crystallinity in supramolecular assemblies. X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) are used to study these effects .

Methodological Notes

  • Contradiction analysis : Cross-referencing data from PubChem and synthesis literature is critical to validate experimental protocols .
  • Safety protocols : Handle hydroxylated pyridinones under fume hoods due to potential respiratory irritation. Use PPE (gloves, goggles) during alkylation steps .

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